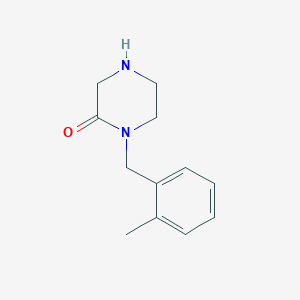

1-(2-Methylbenzyl)piperazin-2-one

Description

Overview of the Piperazin-2-one (B30754) Scaffold in Organic Chemistry Research

The piperazin-2-one core is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This structural motif is of significant interest in organic and medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The piperazine (B1678402) scaffold itself is a common feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved water solubility and oral bioavailability. nih.govmdpi.com The introduction of a ketone functional group to form piperazin-2-one adds a layer of chemical functionality, providing a handle for further synthetic modifications and influencing the molecule's three-dimensional structure and electronic properties.

The piperazin-2-one framework can be considered a constrained dipeptide mimic, which allows for the design of peptidomimetic compounds with enhanced stability against enzymatic degradation compared to their natural peptide counterparts. This has made the piperazin-2-one scaffold a valuable building block in the development of therapeutic agents targeting a wide range of diseases. medchemexpress.com Research has demonstrated that derivatives of piperazin-2-one exhibit diverse pharmacological activities, including anticancer, antiviral, and neuroprotective effects. medchemexpress.comontosight.ai

Significance of N-Benzyl Substitution Patterns in Heterocyclic Systems

The introduction of a benzyl (B1604629) group onto a nitrogen atom within a heterocyclic system, known as N-benzylation, is a widely employed strategy in medicinal chemistry. The benzyl group is a versatile substituent that can significantly impact a molecule's biological activity through various mechanisms. It can engage in hydrophobic and van der Waals interactions with biological targets, and the aromatic ring can participate in π-π stacking or cation-π interactions, which are crucial for molecular recognition and binding affinity.

Furthermore, the substitution pattern on the benzyl ring itself allows for fine-tuning of the steric and electronic properties of the entire molecule. For instance, the presence and position of substituents on the phenyl ring can influence the molecule's conformation, lipophilicity, and metabolic stability. The 2-methyl substitution, as seen in the target compound, introduces a small alkyl group in the ortho position, which can induce a specific conformational bias and potentially influence the molecule's interaction with its biological target.

Academic Research Trajectory of 1-(2-Methylbenzyl)piperazin-2-one within its Structural Class

A review of the current academic literature indicates that while the broader class of N-substituted piperazin-2-ones has been the subject of considerable research, specific studies focusing exclusively on this compound are limited. The compound is primarily available through chemical suppliers, suggesting its use as a building block in the synthesis of more complex molecules rather than being a final target of extensive biological investigation itself.

The research that exists on closely related N-benzyl piperazin-2-ones often explores their potential in areas such as central nervous system disorders and oncology. The synthesis of such compounds is typically achieved through standard organic chemistry transformations, such as the condensation of an N-benzylated ethylenediamine (B42938) derivative with an α-haloacetyl halide or a related electrophile.

The lack of extensive, publicly available research on this compound presents an opportunity for future investigations into its unique physicochemical properties and potential biological activities. Its structural similarity to other pharmacologically active N-benzyl piperazinones suggests that it could serve as a valuable scaffold for the development of new therapeutic agents.

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound, primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H16N2O | PubChem |

| Molecular Weight | 204.27 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1093383-36-5 | PubChem |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Spectroscopic Data of this compound

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this compound are not widely reported in peer-reviewed academic literature. This information is typically generated during the synthesis and characterization of the compound. For researchers synthesizing this molecule, the expected spectroscopic features can be predicted based on its structure.

| Spectroscopic Data | Predicted Features |

| 1H NMR | Signals corresponding to the aromatic protons of the 2-methylbenzyl group, a singlet for the benzylic CH2 protons, signals for the four methylene (B1212753) protons of the piperazinone ring, a singlet for the methyl group protons, and a signal for the NH proton. |

| 13C NMR | Signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the amide, the four methylene carbons of the piperazinone ring, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), a strong C=O stretch for the amide, and C=C stretches for the aromatic ring. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the benzyl group and other fragments. |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRQXBRWVFRFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Routes for 1 2 Methylbenzyl Piperazin 2 One and Analogues

Strategic Approaches to Piperazin-2-one (B30754) Ring Formation

The construction of the piperazin-2-one ring is the cornerstone of synthesizing the target molecule and its analogues. The primary strategies involve the formation of key carbon-nitrogen bonds to create the six-membered heterocycle.

Cyclization Reactions from Precursor Substrates

The formation of the piperazin-2-one ring is frequently achieved through the intramolecular cyclization of carefully designed acyclic precursors. A common and established approach begins with α-amino acids and 1,2-diamines as starting materials. researchgate.net For instance, a typical route involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide or ester. This intermolecular N-acylation is followed by an intramolecular nucleophilic substitution, where the second nitrogen atom displaces the halide to form the piperazin-2-one ring.

Another powerful strategy is the reductive cyclization of precursors like cyanomethylamino pseudopeptides. researchgate.net A more recent and highly efficient method is the cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazin-2-one skeleton in a one-pot process, forming three new bonds. bohrium.comthieme.deresearchgate.net This approach offers significant advantages in terms of efficiency and the ability to introduce molecular diversity. thieme.dethieme-connect.com Reductive cyclization of dioximes, formed from the sequential Michael addition of nitrosoalkenes to primary amines, also provides a pathway to the core piperazine (B1678402) structure, which can then be further functionalized. nih.gov

N-Alkylation and N-Acylation Protocols

Once the piperazin-2-one ring is formed, N-alkylation and N-acylation are crucial for introducing substituents at the nitrogen atoms, which is essential for creating analogues and the final target compound. For piperazin-2-one, which has two distinct nitrogen atoms (N1 and N4), selective functionalization is key.

A common strategy for selective mono-alkylation involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group. researchgate.net Piperazine can be mono-protected with Boc anhydride (Boc₂O) to yield 1-Boc-piperazine. researchgate.net The remaining free secondary amine at the N4 position can then be alkylated or acylated. For instance, alkylation can be achieved using an alkyl halide with a base like potassium carbonate in a suitable solvent. researchgate.net Reductive amination, reacting the N-H with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is another effective method that avoids the formation of quaternary ammonium salts. researchgate.netnih.gov Following the introduction of the desired group at N4, the Boc group at N1 can be removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for further functionalization at that position. researchgate.netnih.gov

Introduction of the 2-Methylbenzyl Moiety

The defining feature of 1-(2-Methylbenzyl)piperazin-2-one is the 2-methylbenzyl group attached to the N1 position. This can be accomplished either by adding the group to a pre-existing piperazin-2-one core or by using a building block that already contains this moiety.

Direct N-Substitution Methodologies

The most straightforward approach for introducing the 2-methylbenzyl group is the direct N-alkylation of a piperazin-2-one precursor. This involves reacting piperazin-2-one (or a 4-substituted derivative) with a 2-methylbenzyl halide, such as 2-methylbenzyl bromide or chloride, in the presence of a base. The base, typically a non-nucleophilic one like potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction.

To synthesize the target compound this compound, one could start with piperazin-2-one itself. However, to avoid competing alkylation at the N4 position, it is often preferable to use a precursor where the N4 position is protected, for example with a Boc group. The 2-methylbenzyl group is introduced at N1, followed by deprotection of N4. Alternatively, if N4 is to remain unsubstituted, direct alkylation of piperazin-2-one can be performed, followed by chromatographic separation of the N1-alkylated, N4-alkylated, and N1,N4-dialkylated products.

Fragment Coupling Strategies

Fragment coupling, or convergent synthesis, involves joining pre-functionalized building blocks. To synthesize this compound, a key starting material would be N-(2-methylbenzyl)ethylenediamine. This diamine, which already contains the required 2-methylbenzyl group, can be reacted with a two-carbon electrophilic synthon to form the piperazin-2-one ring.

A common method involves the reaction of N-(2-methylbenzyl)ethylenediamine with an α-halo ester, such as ethyl bromoacetate or ethyl chloroacetate. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular aminolysis (cyclization), often promoted by heating, to yield this compound. This approach ensures that the 2-methylbenzyl group is unambiguously positioned at N1.

Advanced Synthetic Techniques and Catalyst Systems

Modern organic synthesis has introduced sophisticated techniques and catalyst systems that enable more efficient, selective, and asymmetric syntheses of piperazin-2-one derivatives. acs.org These methods are particularly valuable for producing chiral analogues for medicinal chemistry research. dicp.ac.cnrsc.org

Palladium-catalyzed reactions are prominent in this area. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral piperazin-2-ones with excellent enantioselectivities. dicp.ac.cnrsc.orgrsc.org Another advanced method is the palladium-catalyzed asymmetric allylic alkylation for synthesizing chiral piperazin-2-ones. dicp.ac.cnrsc.org Additionally, cascade processes promoted by palladium and other metals (e.g., Ag(I)/Pd(II)) can create multiple bonds in a single step, offering a rapid route to complex piperazinones from simple starting materials like chloro allenylamides and primary amines. bohrium.comthieme-connect.com

Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones is another powerful technique for accessing chiral products with high enantioselectivity. dicp.ac.cnacs.org Ruthenium catalysts have also been employed, for instance, in the enantioselective transfer hydrogenation of α-trichloromethyl ketones, whose products can be converted to enantiomerically enriched piperazin-2-ones through Jocic-type reactions. rsc.org

One-pot approaches that combine several reactions are highly sought after for their operational simplicity. A notable example is a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to furnish C3-substituted piperazin-2-ones in good yields and high enantioselectivity, often using cinchona alkaloid-derived organocatalysts. acs.org

Table 1: Overview of Advanced Catalytic Systems in Piperazin-2-one Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Asymmetric Hydrogenation | Produces chiral piperazin-2-ones from pyrazin-2-ols with high enantioselectivity. | dicp.ac.cnrsc.org |

| Iridium (Ir) | Asymmetric Hydrogenation | Effective for the hydrogenation of unsaturated piperazin-2-one precursors. | dicp.ac.cnacs.org |

| Ag(I)/Pd(II) | Cascade Cyclization | One-pot synthesis forming three bonds from allenylamides and amines. | bohrium.comthieme-connect.com |

| Ruthenium (Ru) | Transfer Hydrogenation | Used for creating chiral alcohol intermediates for subsequent cyclization. | rsc.org |

| Quinine-derived Urea | Organocatalysis | Catalyzes one-pot, multi-step reactions (e.g., Knoevenagel/epoxidation/cyclization). | acs.org |

Palladium-Catalyzed Transformations in Piperazinone Synthesis

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for constructing complex heterocyclic systems like piperazin-2-ones. organic-chemistry.orgacs.org These reactions often proceed under mild conditions with high efficiency and selectivity, enabling the formation of key carbon-nitrogen and carbon-carbon bonds. organic-chemistry.org

One prominent strategy is the asymmetric hydrogenation of pyrazin-2-ols . A recently developed method utilizes a palladium catalyst to convert various 5,6-disubstituted pyrazin-2-ols into chiral piperazin-2-ones with high yields and excellent enantioselectivities. dicp.ac.cnrsc.orgrsc.org This process involves a dynamic kinetic resolution, where the hydrogenation of tautomeric imine intermediates delivers the chiral product. dicp.ac.cn The optimal catalytic system often consists of a palladium salt, such as Palladium(II) trifluoroacetate, paired with a chiral phosphine ligand like (R)-TolBINAP. dicp.ac.cn The reaction is typically performed under high hydrogen pressure in the presence of an acid co-catalyst. dicp.ac.cn The versatility of this method is demonstrated by its tolerance for a range of substituents on the pyrazin-2-ol core. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols dicp.ac.cn

| Substrate (Pyrazin-2-ol) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5,6-diphenylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 93 | 90 |

| 5-phenyl-6-p-tolylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 94 | 88 |

| 5-phenyl-6-(4-methoxyphenyl)pyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 95 | 84 |

| 5-phenyl-6-(4-(trifluoromethyl)phenyl)pyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 95 | 85 |

| 5-phenyl-6-(4-chlorophenyl)pyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 95 | 89 |

Another significant palladium-catalyzed method is the asymmetric allylic alkylation . This approach is particularly valuable for synthesizing α-substituted and α-tertiary piperazin-2-ones, which are challenging to prepare using other methods. nih.govrsc.org Stoltz and co-workers developed a palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one enolates to generate these highly functionalized products in good yields and excellent enantioselectivities. rsc.orgnih.gov This transformation typically employs a catalyst derived from Pd2(pmdba)3 and an electron-deficient PHOX ligand. nih.gov

Furthermore, a modular approach for synthesizing substituted piperazines and piperazinones involves the palladium-catalyzed cyclization of propargyl carbonates with various bis-nitrogen nucleophiles, including diamines and amino acid derivatives. organic-chemistry.orgacs.org This method offers high regio- and stereochemical control under mild conditions, providing a versatile route to a wide range of N-heterocycles. acs.org

Asymmetric Synthesis and Enantioselective Routes to Chiral Piperazin-2-ones

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous asymmetric strategies to access chiral piperazin-2-ones. rsc.org While many palladium-catalyzed reactions are designed to be enantioselective, as discussed above, other transition metals and organocatalytic systems also provide powerful enantioselective routes.

Beyond palladium, other transition metals like iridium and ruthenium have been successfully employed. For instance, an iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed to afford chiral products with good enantioselectivities. rsc.org Similarly, Ru-catalyzed enantioselective transfer hydrogenation has been used to create chiral intermediates that can be converted into enantiomerically enriched piperazin-2-ones. rsc.org

Organocatalysis offers a metal-free alternative for asymmetric synthesis. A notable example is a one-pot protocol that combines organocatalytic asymmetric epoxidation with a subsequent domino ring-opening cyclization (DROC). nih.govacs.org This sequence starts with commercially available aldehydes, which undergo a Knoevenagel condensation followed by an asymmetric epoxidation catalyzed by a chiral quinine-derived urea. The resulting epoxide is then treated with a 1,2-diamine in a domino reaction to furnish the final C3-substituted chiral piperazin-2-one in high yield and enantioselectivity. nih.govacs.org

Table 2: Organocatalytic Asymmetric Synthesis of C3-Aryl Piperazin-2-ones nih.gov

| Aldehyde Substrate | Overall Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 4-Chlorobenzaldehyde | 70 | 96 |

| 4-Bromobenzaldehyde | 68 | 95 |

| 4-Cyanobenzaldehyde | 72 | 95 |

| 3-Methoxybenzaldehyde | 74 | 95 |

| 2-Naphthaldehyde | 65 | 95 |

Classical approaches, which rely on the "chiral pool," remain relevant. These methods utilize readily available chiral starting materials, such as amino acids, to construct the piperazinone core, thereby transferring the initial stereochemistry to the final product. rsc.orgnih.gov

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and reducing waste. nih.gov These approaches are well-suited for creating libraries of structurally diverse compounds for drug discovery. thieme.de

The previously mentioned organocatalytic synthesis of chiral piperazin-2-ones via a Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence is a prime example of a highly efficient one-pot process. nih.govacs.org This method constructs the complex heterocyclic core from simple aldehydes in a single vessel with high stereocontrol. acs.org

Cascade reactions also provide a streamlined path to piperazinones. A metal-promoted cascade process utilizing a chloro allenylamide, a primary amine, and an aryl iodide allows for the formation of three new bonds in a single step. thieme.debohrium.com This transformation introduces two points of diversity, making it suitable for combinatorial synthesis. bohrium.com

The Ugi reaction , a well-known MCR, has also been adapted for piperazine synthesis. The split-Ugi methodology, a modified four-component protocol, is suitable for bis-secondary diamines like piperazine. nih.gov This reaction combines an acid, a diamine, a carbonyl component (like formaldehyde), and an isocyanide in a single step to generate complex 1,4-disubstituted piperazine derivatives, demonstrating the power of MCRs in rapidly building molecular complexity around the piperazine core. nih.gov

Chemical Reactivity and Functional Group Transformations of 1 2 Methylbenzyl Piperazin 2 One Derivatives

Reactions at the Piperazin-2-one (B30754) Heterocyclic Core

The piperazin-2-one ring is a key structural motif that offers several avenues for chemical modification. The reactivity of this core is centered around the carbon atoms of the ring and the lactam carbonyl group.

The carbon atoms of the piperazin-2-one ring, particularly those adjacent to the nitrogen atoms (α-amino carbons), are susceptible to functionalization. Modern synthetic methods, such as photoredox catalysis, have enabled the direct C–H arylation of N-Boc protected piperazines. mdpi.com This type of transformation could potentially be adapted for 1-(2-Methylbenzyl)piperazin-2-one, allowing for the introduction of various aryl groups onto the piperazinone ring.

Another approach for substitution on the ring carbons involves α-lithiation and subsequent alkylation. This strategy, while more common for N-Boc piperazines, could be applied to introduce alkyl substituents on the carbon atoms of the piperazin-2-one core. The success of this approach would depend on the choice of a suitable base and electrophile to achieve regioselective substitution.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| α-Arylation | Photocatalyst (e.g., Ir(ppy)₃), Aryl halide, Base | Aryl-substituted piperazin-2-one |

| α-Alkylation | Strong base (e.g., n-BuLi), Alkyl halide | Alkyl-substituted piperazin-2-one |

The lactam carbonyl group in the piperazin-2-one ring is a versatile functional group that can undergo a variety of transformations. Reduction of the carbonyl group is a common reaction, which can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the piperazin-2-one into the corresponding 1-(2-methylbenzyl)piperazine.

The carbonyl group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds. This would lead to the formation of a tertiary alcohol upon nucleophilic addition to the carbonyl carbon, followed by ring opening or rearrangement depending on the reaction conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) in an etheral solvent (e.g., THF) | 1-(2-Methylbenzyl)piperazine |

| Addition of Organometallic Reagents | Grignard reagent (R-MgX) or Organolithium reagent (R-Li) | Tertiary alcohol (potentially leading to ring-opened products) |

Transformations of the N-Benzyl Substituent

The N-(2-methylbenzyl) substituent provides additional sites for chemical modification, both on the aromatic ring and at the methylene (B1212753) bridge.

The 2-methylbenzyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the piperazin-2-one moiety attached to the methylene bridge is also generally considered an activating group. Therefore, electrophiles are expected to add to the positions ortho and para to the methyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted this compound |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkyl-substituted this compound |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Acyl-substituted this compound |

The methylene bridge connecting the benzyl group to the piperazinone nitrogen is a benzylic position, which is known to be reactive. khanacademy.org This position is susceptible to free radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic bromide can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. khanacademy.org

Oxidation of the benzylic position is also possible. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methylene group, potentially leading to the formation of a ketone or cleavage of the C-N bond depending on the severity of the conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Free Radical Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or light) | 1-(1-Bromo-2-methylbenzyl)piperazin-2-one |

| Nucleophilic Substitution (on the bromide) | Various nucleophiles (e.g., -OH, -CN, -OR) | Substituted methylene bridge derivative |

| Oxidation | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | Ketone or bond cleavage products |

Derivatization Strategies for Structural Elaboration

The diverse reactivity of this compound allows for a multitude of derivatization strategies to create a library of analogues for structure-activity relationship (SAR) studies. A combinatorial approach can be employed by combining the reactions described in the previous sections.

For instance, a series of derivatives could be synthesized by first performing an electrophilic aromatic substitution on the benzyl ring, followed by a reaction at the lactam carbonyl group. Alternatively, modifications to the piperazin-2-one ring could be followed by transformations on the N-benzyl substituent. The N-benzyl group itself can be considered a protecting group that can be removed by hydrogenolysis, allowing for further derivatization at the N1 position of the piperazin-2-one ring. orgsyn.org

These strategies provide a powerful toolkit for medicinal chemists to systematically explore the chemical space around the this compound scaffold, leading to the discovery of new compounds with optimized biological activities.

Formation of Novel Fused-Ring Systems

The construction of fused heterocyclic systems from this compound derivatives can be achieved through several synthetic strategies, most notably via intramolecular cyclization reactions. These reactions leverage the inherent reactivity of the piperazin-2-one nucleus and the benzylic substituent to create polycyclic structures with diverse pharmacological potential.

One prominent approach to forging new rings onto the piperazin-2-one framework is through variations of the Pictet-Spengler and Bischler-Napieralski reactions. While direct examples involving this compound are not extensively documented in publicly available literature, the principles of these reactions can be applied to appropriately functionalized derivatives. For instance, an analogue of this compound bearing a reactive group on the benzyl ring could undergo intramolecular electrophilic aromatic substitution to form a new carbocyclic or heterocyclic ring fused to the piperazine (B1678402) core.

A more specifically documented strategy for creating fused systems from piperazine-containing precursors is the synthesis of pyrazino[2,1-a]isoquinolines. This class of compounds can be prepared from piperazin-2-one derivatives through multi-step synthetic sequences that often involve the formation of an N-acyliminium ion intermediate followed by cyclization. While the starting materials in published examples are not always this compound itself, the synthetic logic is applicable. For example, a derivative of this compound could be envisioned to undergo a series of transformations, including reduction of the lactam carbonyl, followed by an intramolecular cyclization to yield a tetracyclic fused system.

Another relevant synthetic avenue is the formation of pyrazino[1,2-a]indoles. Research has demonstrated the synthesis of this tricyclic system through the cyclization of indole precursors bearing a piperazine moiety. researchgate.netnih.gov By analogy, a derivative of this compound, if appropriately modified to include an indole precursor, could serve as a substrate for similar cyclization strategies, leading to novel fused indole-piperazinone structures.

The following table summarizes representative transformations that lead to fused-ring systems from piperazine-2-one and related scaffolds, illustrating the potential synthetic pathways applicable to this compound derivatives.

| Starting Material Type | Reaction Type | Fused-Ring System Formed | Key Reagents/Conditions |

| N-Acyl-β-arylethylamine | Bischler-Napieralski Reaction | Dihydroisoquinoline | POCl₃, P₂O₅ |

| β-Arylethylamine | Pictet-Spengler Reaction | Tetrahydroisoquinoline | Acid catalyst, Aldehyde/Ketone |

| Substituted Piperazin-2-one | Intramolecular Cyclization | Pyrazino[2,1-a]isoquinoline | Multi-step synthesis |

| Indole-2-carboxamide | Michael Addition/SN2 Substitution | Pyrazino[1,2-a]indol-1-one | Base |

Introduction of Additional Heterocyclic Moieties

Beyond the formation of fused rings, the this compound core can be functionalized by the introduction of other heterocyclic moieties. This can be achieved through condensation reactions or by coupling the piperazin-2-one scaffold with pre-functionalized heterocyclic building blocks. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Condensation reactions provide a direct method for appending new heterocyclic rings. For example, the reaction of a suitably activated this compound derivative with a bifunctional reagent can lead to the formation of a new heterocyclic ring attached to the piperazine core. While specific examples with this compound are not readily found in the literature, the general principle is well-established in heterocyclic chemistry. For instance, the reaction of a diamine-containing piperazinone derivative with a 1,3-dicarbonyl compound could yield a pyrimidine-substituted piperazinone.

Another versatile approach involves the coupling of this compound with pre-formed heterocyclic molecules. This can be accomplished through various cross-coupling reactions, provided the piperazin-2-one is appropriately functionalized with a suitable handle, such as a halide or a boronic acid derivative. Alternatively, nucleophilic substitution reactions can be employed, where a nucleophilic nitrogen on a heterocyclic ring displaces a leaving group on a modified this compound, or vice versa.

Research on related piperazine structures has shown the successful introduction of various heterocyclic moieties. For example, pyrimidine rings have been appended to piperazine scaffolds to create compounds with central nervous system activity. Similarly, the synthesis of piperazine-2,5-diones bearing indole substituents has been reported, highlighting the feasibility of incorporating complex heterocyclic systems.

The following table outlines general strategies for introducing additional heterocyclic moieties onto a piperazin-2-one core, which could be adapted for this compound.

| Piperazin-2-one Derivative | Heterocyclic Moiety Introduced | Reaction Type | Example Reagents/Conditions |

| N-H or C-functionalized piperazin-2-one | Pyrimidine | Condensation | 1,3-Dicarbonyl compound, Acid/Base catalyst |

| Halogenated piperazin-2-one | Indole | Cross-coupling | Indoleboronic acid, Palladium catalyst |

| Piperazin-2-one with a leaving group | Triazole | Nucleophilic Substitution | Azide, Copper catalyst (Click Chemistry) |

| Piperazin-2-one | Benzoquinone | Alkylation | Halomethylbenzoquinone, Base |

These examples underscore the chemical tractability of the piperazin-2-one scaffold and provide a foundation for the rational design and synthesis of novel this compound derivatives with appended heterocyclic systems for various applications.

Advanced Spectroscopic and Structural Elucidation of 1 2 Methylbenzyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically, the hydrogen and carbon nuclei) and their connectivity within a molecule. For a compound like 1-(2-Methylbenzyl)piperazin-2-one, a complete NMR analysis would be essential for unambiguous structural confirmation.

¹H NMR and ¹³C NMR Spectral Analysis

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data for this compound are not available in published literature. Such data would provide critical information, including:

Chemical Shifts (δ): The position of each signal in the NMR spectrum, indicating the electronic environment of each proton and carbon atom.

Signal Multiplicity (Splitting Patterns): The splitting of signals due to the influence of neighboring nuclei, which helps to establish which atoms are bonded to each other.

Integration: The area under each ¹H NMR signal, which is proportional to the number of protons it represents.

Without this data, a definitive assignment of the proton and carbon signals to their respective positions in the molecule cannot be made.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Advanced two-dimensional (2D) NMR techniques are instrumental in mapping out the complete bonding network of a molecule. There is no evidence of the application of these techniques to this compound in the available literature. These techniques would be invaluable for:

COSY (Correlation Spectroscopy): Identifying proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlating directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Identifying longer-range couplings between proton and carbon atoms (typically over two to three bonds), which is crucial for piecing together the entire molecular skeleton.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry (HRMS) data for this compound has been reported. HRMS is essential for determining the exact molecular mass of a compound with high precision, which in turn allows for the unambiguous determination of its elemental composition.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. The resulting fragmentation pattern provides valuable clues about the compound's structure. There is no published MS/MS data for this compound, which would be vital for confirming the connectivity of the 2-methylbenzyl group to the piperazin-2-one (B30754) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display absorption bands that are characteristic of specific functional groups present in the molecule. For this compound, these techniques would be expected to identify key functional groups such as the amide carbonyl (C=O) group, C-N bonds of the piperazinone ring, and the aromatic C-H and C=C bonds of the benzyl (B1604629) group. However, no specific IR or Raman spectra for this compound have been published, preventing the creation of a detailed data table of its characteristic vibrational frequencies.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Crystal Structure Determination of this compound

A crystal structure determination for this compound would first involve the growth of high-quality single crystals suitable for X-ray diffraction analysis. The subsequent experimental process would entail mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffraction pattern produced would be collected and processed to determine the unit cell dimensions, crystal system, and space group. The final step would be the solution and refinement of the crystal structure to yield a detailed three-dimensional model of the molecule, including the precise atomic coordinates.

Hypothetical Crystallographic Data Table:

Without an experimental study, a data table for this compound can only be presented as a hypothetical placeholder for the types of parameters that would be determined.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₆N₂O |

| Formula Weight | 204.27 g/mol |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined (e.g., 90) |

| β (°) | To be determined |

| γ (°) | To be determined (e.g., 90) |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | To be determined |

Analysis of Intermolecular Interactions in the Crystalline State

The analysis of the crystal packing of this compound would focus on identifying and characterizing the non-covalent interactions that stabilize the crystal lattice. This would involve a detailed examination of the distances and angles between neighboring molecules. The presence of a carbonyl group and a secondary amine in the piperazin-2-one ring suggests the potential for hydrogen bonding. Specifically, N–H···O hydrogen bonds could form, linking molecules into chains, dimers, or more complex networks.

Hypothetical Intermolecular Interaction Data Table:

This table illustrates the types of interactions that would be analyzed from a determined crystal structure.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| Hydrogen Bond | N-H···O=C | To be determined | To be determined | To be determined | To be determined | To be determined |

| C-H···π | C-H···Cg(ring) | To be determined | To be determined | To be determined | To be determined | To be determined |

Theoretical and Computational Chemistry Studies of 1 2 Methylbenzyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic behavior of a molecule, providing insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity.

For piperazine (B1678402) derivatives, DFT calculations have been employed to determine their structural, electronic, and energetic parameters. researchgate.net Studies on similar aromatic sulfonyl piperazine derivatives have shown that the energies of the frontier molecular orbitals and the resulting energy gap can explain electronic transitions within the molecule. acs.org For 1-(2-methylbenzyl)piperazin-2-one, the HOMO is expected to be localized primarily on the electron-rich 2-methylbenzyl group and the nitrogen atoms of the piperazine ring, which are regions of high electron density. Conversely, the LUMO is likely to be distributed over the carbonyl group of the piperazin-2-one (B30754) ring, which acts as an electron-accepting region.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. While specific values for this compound are not published, related piperazine derivatives have shown varied HOMO-LUMO gaps depending on their substituents. These studies help in predicting the relative reactivity of different derivatives. acs.org

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Piperazine Derivative (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and based on general findings for substituted piperazine derivatives. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the piperazin-2-one ring, making it a prime site for electrophilic attack. The hydrogen atoms, particularly those on the benzyl (B1604629) group and the piperazine ring, would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Studies on aryl sulfonyl piperazine derivatives have similarly identified negative electrostatic potentials localized on sulfamide (B24259) functions and positive potentials on hydrogen atoms. acs.org

Mulliken charge analysis can provide a quantitative measure of the charge distribution on each atom. In this compound, the nitrogen atoms and the carbonyl oxygen would carry partial negative charges, while the carbon atoms of the aromatic ring and the carbonyl carbon would have partial positive charges, indicating significant charge delocalization throughout the molecule. acs.org

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis helps identify the most stable spatial arrangements of atoms.

Molecular mechanics and dynamics simulations are powerful computational techniques to explore the conformational landscape of flexible molecules like this compound. These methods can predict the preferred conformations and the energy barriers between them. For various piperazine derivatives, conformational analyses have been performed to determine their most stable structures. nih.gov These studies often reveal that the piperazine ring can exist in different conformations, with the chair form being the most common.

The piperazine ring, similar to cyclohexane, can adopt several conformations, with the chair and boat forms being the most significant. X-ray crystallography studies on piperazine itself have confirmed that the ring adopts a chair conformation with the N-H groups in equatorial positions. wikipedia.org For substituted piperazines, the chair conformation is generally the most thermodynamically stable due to minimized steric hindrance and torsional strain. nih.gov

In this compound, the piperazin-2-one ring is also expected to predominantly adopt a chair-like conformation. The bulky 2-methylbenzyl substituent at the N1 position would likely favor an equatorial orientation to minimize steric clashes with the rest of the ring. However, the presence of the carbonyl group at the C2 position introduces some planarity and may slightly distort the ideal chair geometry. In some metal complexes, the piperazine ring has been observed to adopt a boat conformation to facilitate bidentate coordination, though this is less common in free molecules. nih.gov

Table 2: Relative Energies of Piperazine Ring Conformations (Illustrative)

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Note: These are general values for a simple piperazine ring. The presence of substituents will influence the exact energy differences.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While specific reaction mechanism studies for the synthesis of this compound are scarce, studies on the synthesis of related piperazin-2-ones and other heterocyclic compounds provide valuable insights.

For instance, the synthesis of chiral piperazin-2-ones has been achieved through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, with mechanistic studies suggesting the involvement of dihydropyrazin-2-one intermediates. dicp.ac.cn Other synthetic routes involve one-pot multi-component reactions, where computational studies can help to understand the sequence of events, such as Michael additions and cyclizations. rsc.org A computational study on the synthesis of pyrrolidinedione derivatives, for example, detailed the energy barriers for each step of the reaction, including addition, rearrangement, and cyclization. rsc.org

A plausible synthetic route to this compound could involve the cyclization of a precursor containing the 2-methylbenzylamine (B130908) and an appropriate ethylenediamine-derived fragment. Theoretical calculations could model this cyclization, identifying the transition state structure and the activation energy, thereby providing a deeper understanding of the reaction kinetics and feasibility.

In Silico Prediction of Spectroscopic Parameters

The elucidation of a molecule's structure is fundamentally reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimental acquisition of these spectra is the standard, computational chemistry provides a powerful complementary approach. Through in silico methods, it is possible to predict spectroscopic parameters, offering insights into the molecule's electronic structure and vibrational modes, which can aid in spectral assignment and structural confirmation.

For this compound, in silico predictions are typically performed using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent and effective method. nih.gov These calculations involve creating a model of the molecule's three-dimensional structure and then solving the Schrödinger equation to determine its electronic properties. Software packages like GAUSSIAN are commonly used for these simulations, employing various functionals and basis sets, such as the B3LYP/6-311++g(3df,3pd) model, to achieve a balance between accuracy and computational cost. dtic.mil

The process begins with the geometry optimization of the this compound structure to find its lowest energy conformation. Following optimization, the same level of theory is used to calculate NMR shielding tensors and vibrational frequencies.

Predicted ¹H and ¹³C NMR Chemical Shifts: Theoretically calculated NMR shielding tensors are converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimentally obtained spectra, especially for complex molecules with overlapping signals. The predicted chemical shifts for the hydrogen and carbon atoms in this compound are influenced by their local electronic environment. For instance, the protons of the benzyl group and the piperazinone ring are expected to appear in distinct regions of the ¹H NMR spectrum. Similarly, the carbon atoms of the carbonyl group, the aromatic ring, and the aliphatic piperazinone core will have characteristic ¹³C NMR chemical shifts.

Below are tables representing the kind of data a DFT calculation would yield for the predicted NMR spectra of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a theoretical representation of data obtained from computational models.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| Benzyl CH₃ | 2.35 |

| Benzyl CH₂ | 4.60 |

| Piperazinone C3-H₂ | 3.45 |

| Piperazinone C5-H₂ | 3.30 |

| Piperazinone C6-H₂ | 4.10 |

| Aromatic H (ortho) | 7.22 |

| Aromatic H (meta) | 7.18 |

| Aromatic H (para) | 7.15 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a theoretical representation of data obtained from computational models.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| Benzyl CH₃ | 19.0 |

| Benzyl CH₂ | 55.0 |

| Piperazinone C2 (C=O) | 168.0 |

| Piperazinone C3 | 45.5 |

| Piperazinone C5 | 50.0 |

| Piperazinone C6 | 52.5 |

| Aromatic C (quaternary, CH₃-substituted) | 136.5 |

| Aromatic C (quaternary, CH₂-substituted) | 134.0 |

| Aromatic C-H | 126.0 - 130.5 |

Predicted IR Spectroscopy Frequencies: Computational methods can also predict the vibrational frequencies of a molecule. umass.edu These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. nih.gov For this compound, key predicted vibrational frequencies would include the C=O stretch of the amide group, C-N stretching of the piperazinone ring, C-H stretches of the aromatic and aliphatic portions, and aromatic C=C stretching. Such calculations can help to explain the formation and characteristics of an infrared spectrum. nih.gov

Table 3: Predicted Key IR Vibrational Frequencies for this compound This table is a theoretical representation of data obtained from computational models.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Benzyl CH₂, Piperazinone CH₂ | 3000 - 2850 |

| C=O Stretch (Amide) | Piperazinone | 1680 - 1650 |

| C=C Stretch (Aromatic) | Benzyl Ring | 1600 - 1450 |

| C-N Stretch | Piperazinone Ring | 1250 - 1100 |

These in silico approaches provide a robust framework for understanding the spectroscopic properties of this compound, serving as a valuable predictive tool in advance of or in conjunction with empirical analysis. nih.gov

Synthetic Utility and Precursor Role in Complex Molecular Synthesis

1-(2-Methylbenzyl)piperazin-2-one as a Key Intermediate in Organic Synthesis

This compound serves as a valuable intermediate, providing a foundational structure that can be elaborated into more complex molecules. The presence of the 2-methylbenzyl group at the N1 position defines its specific character, while the secondary amine at N4 and the adjacent carbonyl group are key points for synthetic diversification.

The synthesis of such N-substituted piperazin-2-ones typically involves the cyclocondensation of a suitably substituted ethylenediamine (B42938) with an α-keto ester or a related two-carbon electrophile. For this compound, a logical synthetic route would involve the reaction of N-(2-methylbenzyl)ethylenediamine with a glyoxylate (B1226380) derivative.

Once formed, this intermediate is primed for several transformations:

N4-Functionalization: The secondary amine at the N4 position is a nucleophilic site, readily undergoing reactions such as alkylation, acylation, arylation, and reductive amination. This allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this single intermediate.

Carbonyl Group Chemistry: The lactam carbonyl can be reduced to the corresponding amine, transforming the piperazin-2-one (B30754) into a fully reduced piperazine (B1678402) ring. This reduction is a common strategy to move from one heterocyclic system to another.

Ring Carbon Modification: Modern synthetic methods, including C-H functionalization, offer pathways to introduce substituents directly onto the carbon backbone of the piperazine ring, although this is more challenging than N-functionalization. mdpi.com

N-Debenzylation: The N-benzyl group can often be removed via hydrogenolysis, unmasking the N1-amine for further reaction. This makes the benzyl (B1604629) group a useful protecting group during a multi-step synthesis.

The utility of piperazin-2-one as an intermediate is well-documented for its capacity to be used in the synthesis of various active compounds. medchemexpress.com

Development of Complex Organic Scaffolds from the Piperazin-2-one Core

The piperazin-2-one nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with biological targets. nih.govnih.govmdpi.com The rigid lactam structure, combined with the conformational flexibility of the rest of the ring, allows for the creation of potent and selective ligands.

Researchers have utilized the piperazin-2-one core to develop a variety of complex scaffolds. For instance, studies have shown that structures based on this core can exhibit significant cytotoxic activity against various cancer cell lines. nih.govnih.gov By modifying the substituents on the piperazin-2-one ring, scientists can fine-tune the biological activity. One study investigated a series of piperazin-2-one derivatives, revealing that compounds bearing specific TADDOL-derived and trifluoromethyl substituents had a significant effect on cell viability. nih.govnih.govmdpi.com These findings underscore the importance of the piperazin-2-one framework as a template for discovering new therapeutic agents.

The development of these complex scaffolds often relies on the strategic functionalization of the piperazin-2-one intermediate. The table below outlines common synthetic transformations used to build upon this core.

| Reaction Type | Reagent/Catalyst Examples | Purpose | Reference |

| N-Alkylation | Alkyl halides, Reductive amination | Introduce diverse alkyl groups at the N4 position. | nih.gov |

| N-Arylation | Buchwald-Hartwig coupling, Ullmann reaction | Attach aryl or heteroaryl moieties to the N4 position. | nih.gov |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄), Borane (B₂H₆) | Convert the piperazin-2-one to a piperazine. | google.com |

| Condensation | Diamines, Dicarbonyls | Form fused heterocyclic systems. | nih.gov |

Role in the Construction of Macrocyclic and Polycyclic Architectures

The piperazin-2-one scaffold is not only a building block for discrete molecules but also a key component in the synthesis of larger, more intricate structures like macrocycles and polycycles.

Macrocycles: The piperazine ring, in general, is frequently incorporated into macrocyclic ligands, often used to chelate metal ions for applications such as MRI contrast agents. nih.gov While direct examples using this compound are scarce, the reactive handles on the piperazin-2-one ring (specifically the N4-amine) make it a suitable component for macrocyclization reactions. For example, a reaction between a piperazin-2-one and a long-chain molecule containing two electrophilic sites could yield a large ring structure. The synthesis of a 30-membered aza-macrocycle was serendipitously achieved during an attempt to create a smaller 15-membered ring containing a piperazine unit, highlighting the thermodynamic factors that can drive the formation of large cyclic structures. nih.gov

Polycyclic Architectures: The piperazin-2-one core can be integrated into fused ring systems to create rigid, polycyclic scaffolds. A patented process describes the synthesis of fused piperazin-2-one derivatives, such as 7,8-Dihydro-5H-pteridin-6-ones, which serve as important intermediates for pharmacologically active substances. google.com These reactions often involve the catalytic hydrogenation of a precursor molecule, leading to the formation of the fused lactam ring system. google.com Such structures are of interest because their conformational rigidity can lead to higher binding affinity and selectivity for biological targets.

Methodological Advancements in Synthetic Chemistry Utilizing Piperazin-2-one Derivatives

The enduring importance of the piperazin-2-one scaffold has spurred the development of new and efficient synthetic methods for its construction and derivatization.

Recent advancements include:

Cascade Reactions: A novel metal-promoted cascade approach enables the synthesis of piperazin-2-ones from a chloro allenylamide, primary amines, and aryl iodides. thieme.de This method is highly efficient, forming three new chemical bonds and introducing two points of diversity in a single step, making it valuable for creating combinatorial libraries of piperazin-2-one derivatives. thieme.de

Asymmetric Synthesis: Chiral piperazin-2-ones, which are crucial for developing stereoselective drugs, can be accessed through methods like the asymmetric reduction of keto-ester precursors or the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. thieme-connect.comresearchgate.net These methods provide access to enantiomerically pure products with high diastereoselectivities. thieme-connect.comresearchgate.net

Condensation Methodologies: The condensation of 1,2-diamines with α-keto esters remains a fundamental and effective route. thieme-connect.com Variations and optimizations of this method continue to be explored to improve yields and substrate scope. For example, the reaction of ethylenediamine with α-carbonyl esters has been shown to yield novel tricyclic products in a diastereoselective manner. nih.gov

These methodological advancements not only facilitate the synthesis of known piperazin-2-one-containing molecules but also open the door to novel and more complex chemical entities with potential applications in materials science and drug discovery.

Future Research Directions and Unexplored Chemical Space

Emerging Methodologies for Piperazin-2-one (B30754) Synthesis

Traditional syntheses of piperazin-2-ones often involve multi-step sequences. thieme-connect.com However, recent advancements in synthetic organic chemistry present more efficient and versatile strategies that could be adapted for the synthesis of 1-(2-Methylbenzyl)piperazin-2-one and its analogs. These emerging methods promise improved yields, stereoselectivity, and access to a broader range of derivatives.

Key emerging synthetic strategies include:

Palladium-Catalyzed Asymmetric Hydrogenation: A powerful method for creating chiral piperazin-2-ones involves the asymmetric hydrogenation of pyrazin-2-ol precursors. rsc.org This technique could be employed to produce enantiomerically pure forms of substituted this compound, which is crucial for studying stereospecific interactions in biological systems.

Domino and One-Pot Reactions: A one-pot approach combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed for synthesizing 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. nih.gov Adapting this to use N-(2-methylbenzyl)ethylenediamine could provide a rapid and efficient entry to C3-substituted derivatives.

Post-Ugi Cascade Reactions: The Ugi multicomponent reaction, followed by a cyclization cascade, offers a highly convergent route to complex piperazin-2,5-diones, which can be selectively reduced to piperazin-2-ones. nih.gov This strategy allows for the rapid assembly of diverse libraries of compounds by varying the four initial components.

Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization and cyclization reactions. mdpi.comencyclopedia.pub Developing a photoredox-catalyzed cyclization of a suitable N-(2-methylbenzyl)amino acid derivative with an imine could represent a novel, green synthetic route. mdpi.com

Jocic-Type Reactions: The reaction of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical diamines like N-(2-methylbenzyl)ethylenediamine provides a regioselective synthesis of 1-substituted piperazinones with high stereochemical fidelity. researchgate.net

| Methodology | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Pd-Catalyzed Asymmetric Hydrogenation | High enantioselectivity and diastereoselectivity. | Synthesis of chiral C-substituted analogs. | rsc.org |

| One-Pot DROC | High efficiency, stereoselectivity, uses commercial reagents. | Rapid access to C3-substituted derivatives. | nih.gov |

| Post-Ugi Cascade Reaction | High atom economy, rapid library generation. | Combinatorial synthesis of diverse piperazinone scaffolds. | nih.gov |

| Photoredox Catalysis | Mild conditions, sustainable (can use organic photocatalysts). | Novel C-H functionalization and cyclization pathways. | mdpi.com |

Investigation of Novel Reaction Pathways for Derivatization

The this compound scaffold possesses multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Future research should focus on novel reaction pathways to derivatize the molecule at the N4-position, the piperazinone ring carbons (C3, C5, C6), and the benzyl (B1604629) moiety.

N4-Position Derivatization: The secondary amine at the N4 position is a prime target for functionalization. Beyond standard N-alkylation and acylation, modern cross-coupling reactions like the Buchwald-Hartwig amination could be used to install a wide variety of aryl and heteroaryl substituents. mdpi.com This would grant access to a chemical space relevant to many biologically active arylpiperazines.

C-H Functionalization of the Piperazinone Ring: Direct C-H functionalization represents a state-of-the-art strategy for derivatizing heterocyclic cores without the need for pre-functionalized starting materials. doaj.orgnsf.gov Applying transition-metal-catalyzed or photoredox-mediated C-H activation could enable the direct introduction of alkyl, aryl, or other functional groups at the C3, C5, and C6 positions, which are traditionally difficult to access. mdpi.comnsf.gov

Derivatization of the Benzyl Group: The 2-methylbenzyl group offers further opportunities for modification. The methyl group can be functionalized via radical bromination followed by nucleophilic substitution. The aromatic ring is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the directing effects of the benzyl and piperazinone moieties would need to be carefully considered.

| Position | Reaction Type | Potential Reagents/Catalysts | Anticipated Product Class | Reference |

|---|---|---|---|---|

| N4-Amine | Buchwald-Hartwig Amination | Pd catalyst, aryl halide | N4-Aryl derivatives | mdpi.com |

| C3-Methylene | Direct C-H Lithiation | s-BuLi/sparteine | α-Functionalized piperazinones | mdpi.com |

| C3-Methylene | Photoredox C-H Arylation | Ir or organic photocatalyst, dicyanobenzene | C3-Aryl derivatives | mdpi.comencyclopedia.pub |

| Benzyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrobenzyl derivatives | N/A |

Advanced Spectroscopic Techniques for Dynamic Molecular Studies

The this compound molecule is not static; it exists as an ensemble of rapidly interconverting conformers. Advanced spectroscopic techniques, particularly dynamic NMR (DNMR), are essential for understanding its conformational dynamics, which can profoundly impact its interaction with biological targets.

Future studies should employ temperature-dependent NMR spectroscopy to investigate two key dynamic processes:

Ring Inversion: The piperazine (B1678402) ring typically adopts a chair conformation, which can invert. nih.govwikipedia.org The steric bulk of the 2-methylbenzyl group likely influences the energy barrier for this process.

Amide Bond Rotation: The C2-N1 amide bond possesses partial double-bond character, leading to restricted rotation and the potential for distinct rotamers (conformational isomers). nih.govbeilstein-journals.org

By measuring NMR spectra at various temperatures, it is possible to determine the coalescence temperatures (Tc) for different proton signals, which in turn allows for the calculation of the Gibbs free energy of activation (ΔG‡) for these conformational changes. beilstein-journals.orgrsc.orgresearchgate.net These experimental findings can be complemented by X-ray crystallography to determine the preferred conformation in the solid state. chemrxiv.orgbeilstein-journals.org Such studies provide a comprehensive picture of the molecule's three-dimensional structure and flexibility.

Exploration of Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding synthetic efforts, and rationalizing experimental observations. For this compound and its prospective derivatives, a multi-faceted computational approach is warranted.

Density Functional Theory (DFT): DFT calculations can be used to determine the geometries and relative energies of different conformers (e.g., axial vs. equatorial substituents, chair vs. boat ring forms). mdpi.comnih.gov This can help predict the most stable conformations and rationalize the dynamic processes observed via NMR. DFT can also compute key electronic descriptors that influence reactivity.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to correlate structural features with that activity. mdpi.comnih.gov By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, it's possible to build a predictive model to identify which novel derivatives are most likely to be active, thus prioritizing synthetic targets. nih.govresearchgate.net

Molecular Docking: For target-based discovery, molecular docking simulations can predict how this compound and its analogs might bind to the active site of a protein. nih.gov This provides insight into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity.

| Computational Method | Objective | Key Parameters/Descriptors | Reference |

|---|---|---|---|

| DFT | Structural and Electronic Analysis | Conformational energies, HOMO/LUMO energies, electrophilicity index (ω) | mdpi.com |

| QSAR | Predictive Activity Modeling | Topological polar surface area (TPSA), LogP, molar refractivity (MR) | mdpi.comnih.gov |

| Molecular Docking | Binding Mode Prediction | Binding energy, protein-ligand interactions, conformational changes | nih.gov |

| ADME Prediction | Pharmacokinetic Profiling | Aqueous solubility (LogS), blood-brain barrier penetration | mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylbenzyl)piperazin-2-one in academic research?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzyl halides and piperazinone derivatives. For example:

React 2-methylbenzyl chloride with piperazin-2-one under basic conditions (e.g., K₂CO₃ in DMF) at room temperature.

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Yields can vary (40–70%) depending on steric hindrance and reaction optimization. Similar protocols for fluorobenzyl analogs show that adjusting solvent polarity (e.g., DCM vs. DMF) and reaction time improves efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazinone carbonyl at ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 219.149 for C₁₂H₁₆N₂O).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data are limited, general precautions for piperazinone derivatives include:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation/ingestion; wash skin immediately with water if exposed.

- Dispose of waste via licensed chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers identify potential pharmacological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against receptors like serotonin (5-HT) or dopamine receptors, leveraging structural similarities to known piperazine-based ligands.

- In Vitro Assays : Test binding affinity via radioligand displacement assays (e.g., 5-HT₁A receptor) .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) of piperazinone derivatives?

- Methodological Answer :

- Systematic Substitution : Modify the benzyl group (e.g., 2-methyl vs. 4-fluoro) and evaluate changes in bioactivity.

- Biological Testing : Conduct dose-response assays (e.g., IC₅₀ for enzyme inhibition) and compare with analogs.

- Data Correlation : Use multivariate analysis to link substituent properties (logP, Hammett constants) with activity .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Dynamics Simulations : Run MD simulations (AMBER or GROMACS) to assess ligand-receptor stability.

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy.

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with piperazinone carbonyl) .

Q. How should researchers address contradictory data in the literature regarding piperazinone derivatives' biological activities?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple methods (e.g., in vitro assays vs. computational predictions).

- Protocol Harmonization : Ensure consistent experimental conditions (e.g., cell lines, buffer pH).

- Meta-Analysis : Statistically aggregate data from independent studies to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.